N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide

Lipophilicity Physicochemical Property Profiling Drug-Likeness

N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide (CAS 1351607-23-2, Life Chemicals ID F6200-1612) is a synthetic phenoxyacetamide derivative with molecular formula C₁₈H₂₁NO₄ and a molecular weight of 315.36 g/mol. It is a member of the Life Chemicals Bioactive Compound Library and the BioDiversity Phenotypic Library, curated collections of drug-like small molecules designed for phenotypic and target-based high-throughput screening (HTS) in early drug discovery.

Molecular Formula C18H21NO4
Molecular Weight 315.4 g/mol
CAS No. 1351607-23-2
Cat. No. B6495831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide
CAS1351607-23-2
Molecular FormulaC18H21NO4
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(CNC(=O)COC1=CC=CC=C1OC)(C2=CC=CC=C2)O
InChIInChI=1S/C18H21NO4/c1-18(21,14-8-4-3-5-9-14)13-19-17(20)12-23-16-11-7-6-10-15(16)22-2/h3-11,21H,12-13H2,1-2H3,(H,19,20)
InChIKeyLFTVPVFJDQGSQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide (CAS 1351607-23-2): Procurement-Grade Characterization for Screening Library Selection


N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide (CAS 1351607-23-2, Life Chemicals ID F6200-1612) is a synthetic phenoxyacetamide derivative with molecular formula C₁₈H₂₁NO₄ and a molecular weight of 315.36 g/mol . It is a member of the Life Chemicals Bioactive Compound Library and the BioDiversity Phenotypic Library, curated collections of drug-like small molecules designed for phenotypic and target-based high-throughput screening (HTS) in early drug discovery . The compound features a 2-methoxyphenoxy acetyl group linked to an N-(2-hydroxy-2-phenylpropyl) amide scaffold, a structural motif that distinguishes it within a broader class of phenoxyacetamide analogs.

Why N-(2-Hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide Cannot Be Replaced by a Close Analog Without Risking Screening Outcomes


Generic substitution within the phenoxyacetamide class is not risk-free because minor structural modifications lead to quantifiable shifts in physicochemical and drug-likeness profiles that correlate with differential biological promiscuity and target engagement. The specific 2-methoxyphenoxy substitution on the target compound (F6200-1612) yields a calculated lipophilicity (cLogP = 2.20) and topological polar surface area (TPSA = 67.79 Ų) that place it in a distinct property space compared to its closest analogs, such as the naphthyloxy (F6200-1652) or o-tolyloxy (F6200-1574) variants, which exhibit higher cLogP and lower TPSA values . Even structurally similar compounds with identical core scaffolds show markedly different hydrogen-bond acceptor/donor counts and rotatable bond numbers, parameters known to influence membrane permeability and target binding kinetics . Therefore, assuming interchangeability without direct comparative data risks selecting a compound with a fundamentally different property profile, potentially compromising hit expansion or lead optimization efforts.

Quantitative Differentiation of N-(2-Hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide Against Its Closest Structural Analogs


Lipophilicity (cLogP) Head-to-Head Comparison Reveals a >0.7 Log Unit Difference with the Naphthyloxy Analog

The target compound (F6200-1612) exhibits a calculated logP of 2.20, making it significantly less lipophilic than its closest available analog, the naphthalen-2-yloxy derivative N-(2-hydroxy-2-phenylpropyl)-2-(naphthalen-2-yloxy)acetamide (F6200-1652), which has a reported cLogP of 3.66 . This difference arises from the replacement of the 2-methoxyphenoxy moiety with the bulkier, more hydrophobic naphthyloxy group. A cLogP shift of this magnitude can profoundly affect aqueous solubility, non-specific protein binding, and membrane partitioning .

Lipophilicity Physicochemical Property Profiling Drug-Likeness

Topological Polar Surface Area (TPSA) Advantage: 10.3 Ų Higher Than the Closest Non-Methoxy Substituted Analog

The target compound has a TPSA of 67.79 Ų, which is 10.3 Ų higher than that of its direct structural analog N-(2-hydroxy-2-phenylpropyl)-2-(2-methylphenoxy)acetamide (F6200-1574, TPSA = 57.5 Ų) . This difference is attributed to the presence of the methoxy oxygen in the ortho position of the phenoxy ring, which acts as an additional hydrogen-bond acceptor, whereas the methyl group in the comparator does not. TPSA is a key determinant of a molecule's ability to passively permeate biological membranes, with compounds having a TPSA > 60 Ų generally showing reduced oral absorption but potentially better selectivity for targets in the central nervous system .

Polar Surface Area Membrane Permeability Drug Design

Rotatable Bond Count: 2 Bonds Higher Than the Naphthyloxy Analog, Enhancing Conformational Flexibility

The target compound possesses 7 rotatable bonds, which is 2 more than the naphthalen-2-yloxy analog F6200-1652 (ROTB = 5) . This increased flexibility is a direct consequence of the 2-methoxyphenoxy group, which can undergo methoxy and ether bond rotations that are restricted in the more rigid naphthalene system. While increased flexibility can impose a larger entropic penalty upon binding, a higher number of rotatable bonds can also facilitate induced-fit recognition of flexible protein binding sites .

Conformational Flexibility Entropic Binding Penalty Molecular Recognition

Drug-Likeness (DL) Score: 0.82 vs. 0.68 for the Trifluoromethyl-Substituted Analog, Indicating a More Favorable Drug-Like Profile

The vendor-calculated drug-likeness (DL) score for the target compound is 0.82, which is 0.14 points higher than that of a trifluoromethyl-substituted analog (F5857-3485, DL = 0.68) . The DL score integrates multiple physicochemical parameters, and a value closer to 1.0 suggests a more favorable balance of properties for oral drug development . The lower DL of the trifluoromethyl analog is largely driven by its increased molecular weight and lipophilicity.

Drug-Likeness Lead-Likeness Compound Quality Assessment

Optimal Research and Industrial Procurement Scenarios for N-(2-Hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide (CAS 1351607-23-2)


Phenotypic Screening for CNS Targets Requiring a Balanced, Orally Bioavailable-Like Physicochemical Profile

The target compound's TPSA of 67.79 Ų and cLogP of 2.20 position it within the established property space for CNS-active drugs [REFS-1, REFS-2]. Procurement of this specific compound over less polar analogs like the o-tolyloxy variant (F6200-1574, TPSA = 57.5 Ų) provides a molecule that is more likely to exhibit the intermediate permeability and solubility needed for CNS target engagement in cell-based phenotypic assays .

Hit Expansion from a Singleton HTS Hit Requiring a Structurally Distinct, High Drug-Likeness Analog

If an initial screening hit contains a naphthyloxy acetamide scaffold, the target compound (DL = 0.82) serves as a structurally differentiated follow-up molecule with a significantly better drug-likeness score than the naphthyloxy analog (F6200-1652, DL = 0.68) . Its lower lipophilicity (cLogP = 2.20 vs. 3.66) also addresses a common failure mechanism in hit-to-lead progression, where high logP leads to poor solubility and high metabolic turnover .

Selection for a Diversity-Oriented Synthesis Library with Pre-Defined Property Requirements

As a member of the BioDiversity Phenotypic Library, this compound has been pre-selected for structural diversity and drug-like properties . For organizations building a focused screening set with a median cLogP of ~2.3 and TPSA > 65 Ų, this compound fits the design criteria precisely, whereas the structurally similar but more lipophilic naphthyloxy analog falls outside this range . This enables a more uniform property distribution within the screening collection, reducing false-negative rates from poorly soluble aggregators.

Use as a Flexible Scaffold for Fragment-Based Drug Discovery Where Conformational Adaptability Is Valued

With 7 rotatable bonds, the target compound offers greater conformational flexibility than its rigid naphthyloxy counterpart (5 rotatable bonds) . This makes it a more suitable choice for fragment-based screening campaigns where the molecular probe must adopt multiple bound conformations to detect weak affinity interactions with flexible or cryptic binding sites .

Quote Request

Request a Quote for N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.